Cyclooctene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C\CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-51-0, 28603-38-5 | |
| Record name | Cyclooctene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclooctene, (1Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20883615 | |
| Record name | Cyclooctene, (1Z)- | |
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Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclooctene, (1Z)- | |
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| Record name | cis-Cyclooctene | |
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| Record name | Cyclooctene | |
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Vapor Pressure |
4.5 [mmHg] | |
| Record name | Cyclooctene | |
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CAS No. |
931-87-3, 931-88-4 | |
| Record name | cis-Cyclooctene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclooctene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclooctene, (Z)- | |
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| Record name | Cyclooctene | |
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| Record name | CYCLOOCTENE | |
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| Record name | Cyclooctene, (1Z)- | |
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| Record name | Cyclooctene | |
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| Record name | Cyclooctene, (1Z)- | |
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| Record name | (Z)-cyclooctene | |
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| Record name | Cyclooctene | |
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| Record name | CYCLOOCTENE, (Z)- | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through various methods, including the dehydrohalogenation of cyclooctane derivatives and the ring-closing metathesis of diene precursors. One common method involves the dehydrohalogenation of 1,2-dibromocyclooctane using a strong base such as potassium tert-butoxide in dimethyl sulfoxide . Another method is the ring-closing metathesis of 1,7-octadiene using a ruthenium-based catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclooctadiene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to selectively hydrogenate one of the double bonds in cyclooctadiene, yielding this compound .
Chemical Reactions Analysis
Oxidation Reactions
Cyclooctene can undergo oxidation reactions, resulting in various products depending on the oxidizing agent and reaction conditions.
-
Epoxidation: this compound can be epoxidized to form this compound oxide, an important intermediate in synthesizing polyethers and polyols. Cis-cyclooctene is known for selectively forming the epoxide, with low amounts of radical by-products . The catalytic epoxidation of cis-cyclooctene with methyltrioxorhenium (MTO) and pyrazole can produce cis-cyclooctene oxide in an anhydrous system .
-
Hydrogen Peroxide Oxidation: Hydrogen peroxide (H₂O₂) can be used as an oxidizing agent in the epoxidation of this compound, with the dosage of hydrogen peroxide affecting the reaction rate and product yield . Excessive hydrogen peroxide can inactivate biocatalysts due to its strong oxidation capacity .
-
Other Oxidation Products : Depending on the reaction conditions, oxidation of this compound can also yield 1,2-diol, α-hydroxyketone, and 2-cyclooctenone.
Table 1: this compound Epoxidation Results in Different Solvents
| Solvent | ET | N | β | TOF0 (h–1)a | Conv. (%)b (20 min) | Conv. (%)b (120 min) | Select. (%)c |
|---|---|---|---|---|---|---|---|
| TFE | 0.898 | 0.000 | 491 | 99 | 100 | 97 | |
| DCM | 0.309 | 0.000 | 153 | 54 | 93 | 93 | |
| n–BuOH | 0.586 | 0.880 | 100 | 18 | 59 | 93 | |
| 3F03F | 0.701 | 0.700 | 155 | 61 | >99 | 99 | |
| 5F05F | 0.699 | 0.700 | 214 | 65 | >99 | 93 | |
| 3F13F | 0.553 | 0.500 | 130 | 48 | 88 | 88 | |
| 404 | 0.450 | 0.600 | 46 | 16 | 52 | 90 |
Conditions: 0.5 mol% bis[3,5–bis(trifluoro–methyl)diphenyl] diselenide, 2 mmol of this compound, 4 mmol 50% H2O2, 2 mL solvent, 25 ºC, 2h.
aTOF0 (h–1), initial rate in mmol product·mmol catalyst–1·h–1.
bGC–conversion, mmol olefin converted·mmol olefin–1.
cSelectivity, mmol epoxide·mmol converted olefin–1.
Reduction Reactions
This compound can undergo reduction via hydrogenation reactions to form cyclooctane. Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution Reactions
This compound can undergo substitution reactions, particularly in the presence of strong electrophiles such as halogens.
Isomerization
Cis-cyclooctene can be isomerized to trans-cyclooctene through photoisomerization . A micro-flow UV-photo isomerization process can convert cis-cyclooctene partly into trans-cyclooctene, resulting in an isomeric mixture .
Bioorthogonal Reactions
Trans-cyclooctenes (TCOs) are used in bioorthogonal chemistry due to their high reactivity with tetrazines in inverse electron-demand Diels-Alder reactions . The combination of trans-cyclooctene and tetrazines allows for fast reaction rates in aqueous media with excellent biocompatibility . Introducing conformational strain through cis-ring fusion can increase the reactivity of dienophiles like trans-cyclooctene .
Ring-Opening Metathesis Polymerization
This compound can undergo ring-opening metathesis polymerization to produce polyoctenamers .
Scientific Research Applications
Cyclooctene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooctene in various applications often involves its reactivity towards other molecules. For example, in bioorthogonal chemistry, trans-cyclooctene reacts with tetrazines in an inverse electron-demand Diels–Alder reaction, enabling the precise labeling and manipulation of biomolecules . This reaction is highly selective and occurs rapidly under mild conditions, making it valuable for in vivo applications.
Comparison with Similar Compounds
Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:
Cyclohexene: A six-membered ring with one double bond. It is less flexible and has fewer conformational isomers compared to this compound.
Cyclodecene: A ten-membered ring with one double bond. It has more conformational flexibility but is less commonly studied than this compound.
This compound is unique due to its ability to exist stably as both cis and trans isomers, which is not common in smaller cycloalkenes .
Biological Activity
Cyclooctene is an eight-membered cyclic alkene with the molecular formula CH. It has gained attention in various fields of chemistry and biology due to its unique structural properties and reactivity. This article reviews the biological activity of this compound, focusing on its role in bioorthogonal chemistry, oxidation reactions, and potential applications in drug development.
Structural Characteristics and Reactivity
This compound exists in two isomeric forms: cis-cyclooctene (CCO) and trans-cyclooctene (TCO). The trans form is particularly notable for its high strain and reactivity, making it a valuable component in chemical reactions, especially in bioorthogonal applications.
Reactivity Comparison
| Isomer Type | Reactivity Level |
|---|---|
| Trans-Cyclooctene | Highly reactive |
| Cis-Cyclooctene | Less reactive |
Research indicates that TCO exhibits a significantly higher reactivity compared to CCO, making it suitable for applications that require rapid reaction kinetics. For instance, TCO has been shown to react seven times faster than CCO in cycloaddition reactions due to its unique electronic structure and ring strain .
Bioorthogonal Chemistry
Trans-cyclooctene has emerged as a "Swiss army knife" in bioorthogonal chemistry, which involves reactions that occur inside living systems without interfering with native biochemical processes. TCO's ability to undergo rapid reactions with tetrazines (Tzs) has made it an essential tool for labeling biomolecules, tracking cellular processes, and developing targeted therapeutics .
Case Study: TCO in Drug Development
A recent study demonstrated the synthesis of a new derivative, amTCO, which improved the physical and chemical properties of click chemistry probes. This probe was designed to target indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. The amTCO probe showed superior performance in visualizing IDO1 and measuring binding affinities of small molecule inhibitors in live cells .
Oxidation Reactions
This compound's biological activity also extends to its oxidation reactions. A study investigated the catalytic oxidation of this compound using molecular oxygen, revealing that the presence of vanadium silicide (VSi) significantly enhanced the reaction rate. This oxidation process is crucial for synthesizing various chemical compounds and understanding metabolic pathways involving cycloalkenes .
Kinetic Analysis of Oxidation
The oxidation reaction's kinetics were analyzed under varying concentrations of tert-butyl hydroperoxide (TBHP), demonstrating a first-order reaction with respect to TBHP concentration. The results indicated that higher TBHP concentrations led to increased oxygen consumption rates during the oxidation process .
Safety Assessment
The safety profile of this compound has been evaluated in various studies. A safety assessment concluded that this compound did not induce chromosome aberrations under specific test conditions, indicating its potential safety for use in food contact materials and other applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
